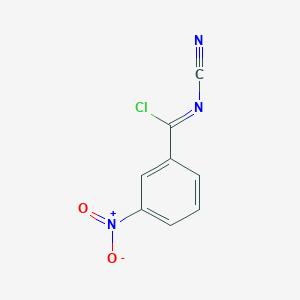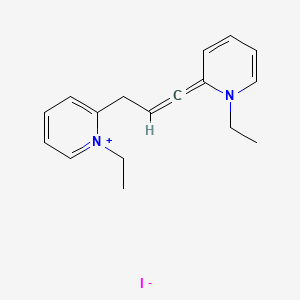
1-Ethyl-2-(3-(1-ethyl-2(1H)-pyridylidene)propenyl)pyridinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-(3-(1-ethyl-2(1H)-pyridylidene)propenyl)pyridinium iodide is a chemical compound with the molecular formula C17H21IN2. It is a pyridinium salt, which is often used in various chemical reactions and research applications due to its unique structural properties .
Preparation Methods
The synthesis of 1-Ethyl-2-(3-(1-ethyl-2(1H)-pyridylidene)propenyl)pyridinium iodide typically involves the reaction of 1-ethyl-2-pyridone with ethyl iodide in the presence of a base. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-2-(3-(1-ethyl-2(1H)-pyridylidene)propenyl)pyridinium iodide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as chloride or bromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction may produce the corresponding pyridine derivatives.
Scientific Research Applications
1-Ethyl-2-(3-(1-ethyl-2(1H)-pyridylidene)propenyl)pyridinium iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(3-(1-ethyl-2(1H)-pyridylidene)propenyl)pyridinium iodide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
1-Ethyl-2-(3-(1-ethyl-2(1H)-pyridylidene)propenyl)pyridinium iodide can be compared with other similar compounds, such as:
- 1-Ethyl-2-(2-thenylidenemethyl)pyridinium iodide
- 1-Ethyl-2-(4-methylstyryl)pyridinium iodide
- 1-Ethyl-2-(4-methoxystyryl)pyridinium iodide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities .
Properties
CAS No. |
21127-43-5 |
|---|---|
Molecular Formula |
C17H21IN2 |
Molecular Weight |
380.27 g/mol |
InChI |
InChI=1S/C17H21N2.HI/c1-3-18-14-7-5-10-16(18)12-9-13-17-11-6-8-15-19(17)4-2;/h5-11,14-15H,3-4,12H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
HKSZFHBILMYVIR-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C=CC=CC1=C=CCC2=CC=CC=[N+]2CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione](/img/structure/B14716132.png)
![3-(Phenylmethyl)[1,1'-biphenyl]-4-ol](/img/structure/B14716136.png)
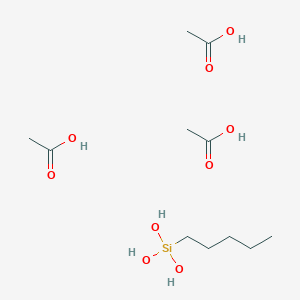
![1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14716141.png)
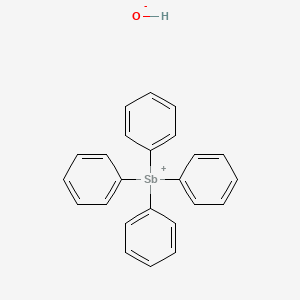
![Spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B14716155.png)
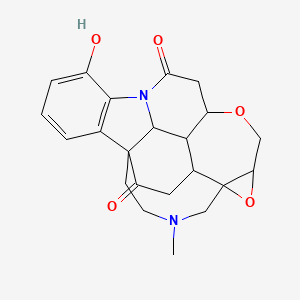
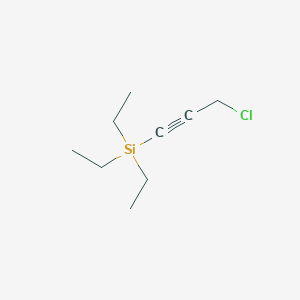

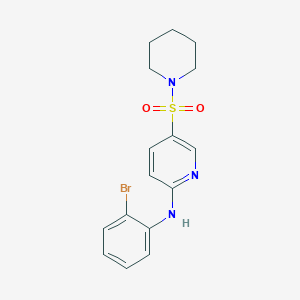
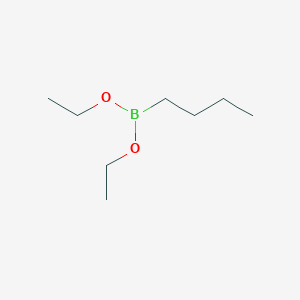
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)
